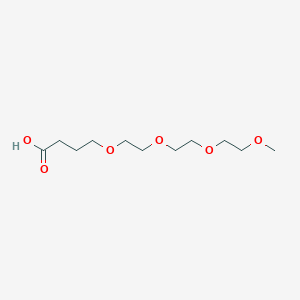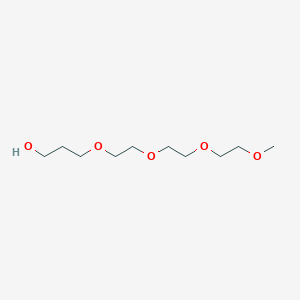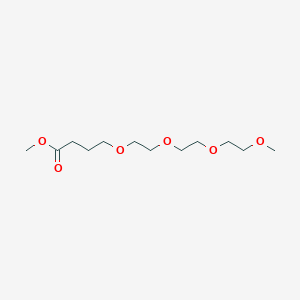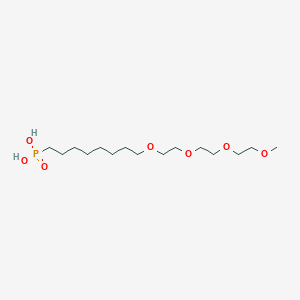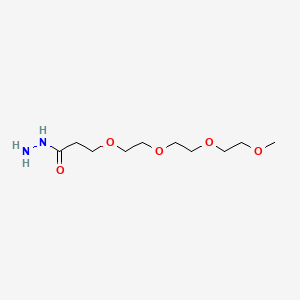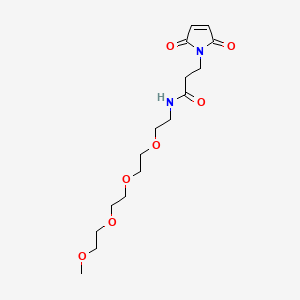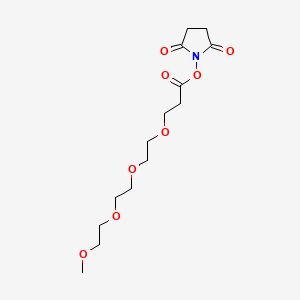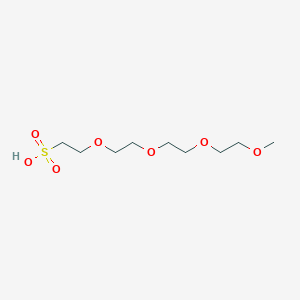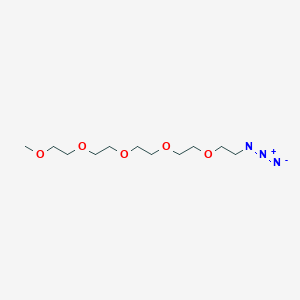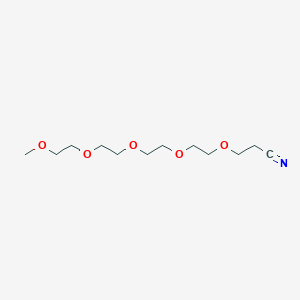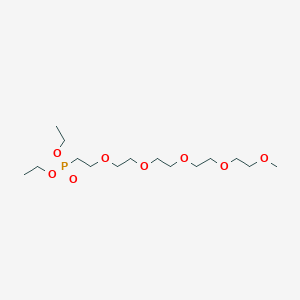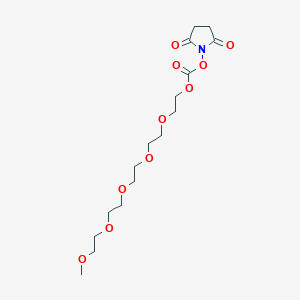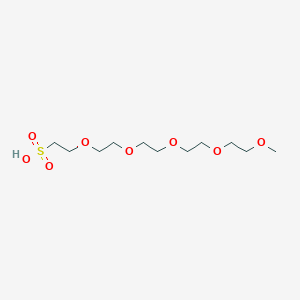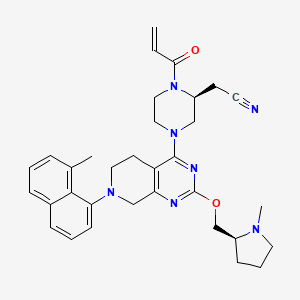
MRTX-1257
描述
作用机制
MRTX-1257 通过选择性抑制 KRAS G12C 突变发挥作用。 该化合物与 KRAS 蛋白中密码子 12 的半胱氨酸残基形成共价键,结合在“Switch-2”口袋中 。 这使蛋白质稳定在其非活性、GDP 结合状态,阻止下游信号传导并抑制癌细胞增殖 。 涉及的分子靶标和途径包括抑制 ERK 磷酸化和抑制 KRAS 驱动的信号通路 .
生化分析
Biochemical Properties
MRTX-1257 plays a crucial role in biochemical reactions by selectively inhibiting the KRAS G12C protein. This inhibition is achieved through a covalent bond formation with the cysteine residue at codon 12 of KRAS, which stabilizes the protein in its inactive GDP-bound state . The compound has an IC50 of 900 pM for KRAS-dependent ERK phosphorylation in H358 cells . This compound interacts with various biomolecules, including enzymes and proteins involved in the KRAS signaling pathway, thereby disrupting downstream signaling events essential for cancer cell proliferation .
Cellular Effects
This compound exerts significant effects on various cell types, particularly those harboring the KRAS G12C mutation. In cellular models, this compound inhibits cell proliferation and induces apoptosis in KRAS G12C-mutant cells . The compound influences cell signaling pathways by inhibiting ERK phosphorylation, which is a critical downstream effector of KRAS . Additionally, this compound affects gene expression and cellular metabolism by altering the activity of key signaling molecules involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the KRAS G12C protein. By forming a covalent bond with the cysteine residue at codon 12, this compound locks KRAS in its inactive GDP-bound state . This binding prevents the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which are essential for cell proliferation and survival . The compound’s high selectivity for KRAS G12C over other KRAS isoforms and its ability to irreversibly inhibit the protein make it a potent therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates rapid and sustained inhibition of tumor growth in in vivo models . This compound is stable under various storage conditions, with a shelf life of several months when stored at -20°C . Long-term studies have shown that the compound maintains its efficacy in inhibiting KRAS signaling and tumor growth over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been administered at doses ranging from 1 mg/kg to 100 mg/kg . The compound shows rapid tumor growth inhibition at all dose levels, with sustained regression observed at higher doses (3 mg/kg, 10 mg/kg, 30 mg/kg, and 100 mg/kg) . At the highest dose of 100 mg/kg, this compound leads to complete tumor regression, which is maintained for over 70 days after treatment cessation . Higher doses may also result in toxic or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to its inhibition of KRAS G12C. The compound interacts with enzymes and cofactors that regulate KRAS signaling and cellular metabolism . By inhibiting KRAS, this compound disrupts metabolic flux and alters metabolite levels, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound exhibits medium permeability and efflux, with high hepatocyte clearance . This compound is orally active and demonstrates good bioavailability in animal models, with a bioavailability of 31% at a 30 mg/kg dose . The compound’s distribution is influenced by its interactions with transporters and binding proteins that facilitate its localization to target tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with KRAS G12C . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective inhibition of KRAS signaling . This localization is critical for the compound’s activity and function, as it allows this compound to effectively bind and inhibit its target protein .
准备方法
MRTX-1257 的合成涉及基于结构的药物设计,利用取代的四氢吡啶并嘧啶作为核心结构 。合成路线中的关键步骤包括:
四氢吡啶并嘧啶核的形成: 这涉及在受控条件下使适当的前体环化。
官能团的引入: 氰甲基和 8-甲基萘基被引入以增强化合物的效力和选择性.
分子相互作用的优化: 进行基于结构的迭代优化,以微调与 KRAS G12C 蛋白的相互作用.
This compound 的工业生产方法没有广泛记载,但它们可能涉及在临床前研究中建立的优化合成路线后的规模化合成。
化学反应分析
MRTX-1257 经历了几个关键的化学反应:
共价键形成: This compound 与 KRAS G12C 蛋白中密码子 12 的半胱氨酸残基形成共价键.
在 Switch-2 口袋中结合: 该化合物结合在 KRAS 的“Switch-2”口袋中,使蛋白质稳定在其非活性、GDP 结合状态.
在这些反应中常用的试剂和条件包括有机溶剂、受控温度和特定的催化剂,以促进所需共价键和分子相互作用的形成。
科学研究应用
MRTX-1257 有几个科学研究应用:
相似化合物的比较
MRTX-1257 与其他 KRAS G12C 抑制剂(如索托拉西布 (AMG-510) 和 TNO-155)进行比较 。虽然所有这些化合物都靶向相同的突变,但 this compound 在其结构和结合相互作用方面是独一无二的:
索托拉西布 (AMG-510): 另一种具有不同化学结构和结合特征的选择性 KRAS G12C 抑制剂.
TNO-155: 一种 SHP-2 抑制剂,常与 KRAS G12C 抑制剂联合使用以增强治疗效果.
属性
IUPAC Name |
2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYQLVCTQFBRLD-UIOOFZCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


